1-(4-Ethoxyphenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Molecular Formula: C₂₄H₂₀FN₃O₄S Average Mass: 465.499 g/mol Monoisotopic Mass: 465.115855 g/mol ChemSpider ID: 11912868 Stereochemistry: No defined stereocenters (0 of 1) .
This compound features a chromeno[2,3-c]pyrrole-3,9-dione core substituted with:
- A 5-propyl-1,3,4-thiadiazol-2-yl group at position 2, which may influence electronic properties and binding interactions.
- A fluorine atom at position 7, likely modulating bioavailability and intermolecular interactions.
Properties
Molecular Formula |
C24H20FN3O4S |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H20FN3O4S/c1-3-5-18-26-27-24(33-18)28-20(13-6-9-15(10-7-13)31-4-2)19-21(29)16-12-14(25)8-11-17(16)32-22(19)23(28)30/h6-12,20H,3-5H2,1-2H3 |
InChI Key |
YYQDPDFMPOKGNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with the synthesis of the thiadiazole ring, followed by the introduction of the ethoxyphenyl and propyl groups. The final step involves the formation of the chromeno[2,3-c]pyrrole core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate catalysts and solvents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atom and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
1-(4-Ethoxyphenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table compares the target compound with two structural analogs:
Substituent Effects on Properties and Activity
a) Phenyl Group Modifications
- Ethoxy groups are also less metabolically labile than smaller alkoxy substituents (e.g., methoxy) .
- Analog with 4-Isopropylphenyl : The bulky isopropyl group may hinder binding to sterically sensitive targets but improve thermal stability .
- AV-C (2-Fluorophenyl) : The 2-fluoro substitution likely alters electronic distribution, enhancing interactions with polar residues in biological targets. This modification correlates with AV-C’s demonstrated activity against Zika, Chikungunya, and Dengue viruses .
b) Thiadiazole Modifications
- Analog with 5-Isobutyl : The branched isobutyl group increases steric bulk, which could disrupt interactions in compact binding sites .
- AV-C (5-Isopropyl) : The isopropyl group may enhance hydrophobic interactions in viral replication pathways, as evidenced by its antiviral efficacy .
c) Fluorine Position
- The target compound’s 7-fluoro substitution on the chromeno-pyrrole core may influence π-π stacking or hydrogen bonding, whereas AV-C’s 2-fluoro on the phenyl ring directly affects electronic effects.
Implications for Drug Development
- Target Compound : The 4-ethoxy and 5-propyl groups suggest a balance between solubility and metabolic stability, making it a candidate for further pharmacokinetic studies.
- AV-C : Its antiviral activity highlights the importance of thiadiazole and fluorophenyl modifications in targeting host pathways (e.g., TRIF) rather than viral proteins directly .
Biological Activity
The compound 1-(4-Ethoxyphenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be characterized by its complex structure, which includes:
- A chromeno-pyrrole core : This core structure is known for its diverse biological properties.
- Thiadiazole moiety : The presence of the thiadiazole ring is often associated with enhanced biological activity due to its ability to interact with various biological targets.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of similar compounds containing thiadiazole and chromeno-pyrrole structures. For instance, compounds with thiadiazole moieties have shown significant cytotoxic activity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1-(4-Ethoxyphenyl)-... | HeLa | TBD | |
| Phthalimide-thiadiazole hybrids | HeLa | 29 | |
| Dithienopyrrole derivatives | MCF-7 | TBD |
The biological activity of the compound may be attributed to several mechanisms:
- Inhibition of cell proliferation : Compounds similar to this one have been shown to inhibit the growth of cancer cells by inducing apoptosis.
- Interaction with DNA : The chromeno-pyrrole structure may allow for intercalation into DNA, disrupting replication and transcription processes.
- Modulation of signaling pathways : The thiadiazole component may interact with specific receptors or enzymes involved in cell signaling pathways, leading to altered cellular responses.
Case Studies
-
Cytotoxic Activity Evaluation
A study on related thiadiazole compounds demonstrated significant cytotoxic effects against the HeLa cell line. The findings indicated that structural modifications could enhance lipophilicity and interaction with biological targets, leading to improved efficacy . -
Synthesis and Testing of Analogues
Research involving the synthesis of various derivatives revealed that certain structural features contributed to increased cytotoxicity. Compounds incorporating both phthalimide and thiadiazole structures exhibited notable activity against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
